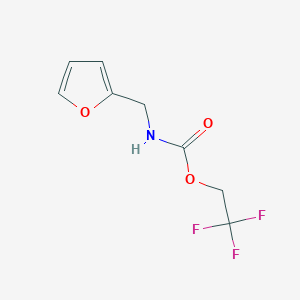

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C8H8F3NO3 and a molecular weight of 223.15 g/mol It is characterized by the presence of a trifluoroethyl group, a furan ring, and a carbamate linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The molecular structure of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate features a trifluoroethyl group and a furan ring, which impart distinct chemical properties. The trifluoroethyl moiety enhances lipophilicity and metabolic stability, while the furan ring can participate in electrophilic aromatic substitution reactions. This combination makes the compound versatile for various chemical reactions including:

- Nucleophilic Substitution : The trifluoroethyl group can react with nucleophiles due to the electron-withdrawing nature of fluorine atoms.

- Electrophilic Aromatic Substitution : The furan ring can engage in reactions that modify its structure, useful in synthesizing more complex molecules.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex structures that are critical for drug development and material science.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products. |

| Electrophilic Substitution | Modifies the furan ring for further synthesis. |

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications. Its structure suggests that it may interact effectively with biological targets such as enzymes and receptors. Notable findings include:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes associated with pathogenicity in fungi and bacteria.

- Antifungal Activity : In vitro assays have shown significant antifungal properties against various pathogens. For instance, some derivatives demonstrated over 60% inhibition at concentrations as low as 50 μg/mL against Fusarium species.

Biological Studies

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Mechanisms of Action : The trifluoroethyl group enhances binding affinity due to increased lipophilicity.

- Hydrolysis : The carbamate moiety can hydrolyze under physiological conditions, potentially releasing active intermediates.

Antifungal Efficacy

A study on the antifungal efficacy of carbamate derivatives highlighted that structural modifications significantly impacted bioactivity. The incorporation of trifluoromethyl groups improved antifungal activity against strains such as Fusarium graminearum and Fusarium oxysporum, with EC50 values reported as low as 12.50 μg/mL.

Enzyme Interaction Studies

Research involving enzyme assays demonstrated that this compound could effectively inhibit enzymes linked to pathogenicity in fungi and bacteria. Such findings suggest its potential use in developing new antifungal agents.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues .

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate: Similar structure but lacks the methylene bridge between the furan ring and the carbamate group.

2,2,2-trifluoroethylamine: Contains the trifluoroethyl group but lacks the furan ring and carbamate linkage.

Uniqueness

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is unique due to the combination of the trifluoroethyl group, furan ring, and carbamate linkage. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .

Actividad Biológica

2,2,2-Trifluoroethyl N-(furan-2-ylmethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁F₃N₂O₄. The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration, while the furan moiety is associated with various biological activities.

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoroethyl group may increase binding affinity due to its electron-withdrawing properties, while the furan ring can engage in electrophilic aromatic substitution reactions, contributing to its biological effects .

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit anticancer properties. For instance:

- Cytotoxicity : In vitro studies have shown that certain analogs induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal cancer) at concentrations lower than traditional chemotherapeutics like bleomycin .

- Mechanism : The anticancer activity is attributed to enhanced interactions with protein binding sites due to the compound's three-dimensional structure .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties:

- Inhibition Studies : Compounds with similar structures have demonstrated inhibition against various fungal strains (e.g., Candida albicans, Aspergillus fumigatus), suggesting potential applications as biocides .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Identified anticancer properties in FaDu cells with IC50 values comparable to standard treatments. |

| Study 2 | Demonstrated significant antifungal activity against C. albicans and A. fumigatus, indicating potential as a therapeutic agent. |

Research Findings

- Synthesis and Characterization : The synthesis involves multi-step reactions that yield high-purity compounds suitable for biological testing .

- Toxicity Assessment : Preliminary toxicity assays indicate low cytotoxicity in mammalian cell lines, making it a candidate for further drug development .

- Structure-Activity Relationship (SAR) : Research suggests that modifications in the furan and carbamate moieties can significantly affect biological activity, emphasizing the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYNASZDIQLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.